1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea

Click chemistry Thiol-ene reaction Bioconjugation

1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea (CAS 29456-83-5) is a 1,3-disubstituted thiourea that combines a bulky, lipophilic adamantane cage with an N-allyl (prop‑2‑en‑1‑yl) substituent. The compound is characterized by molecular formula C₁₄H₂₂N₂S and a molecular weight of 250.40 g·mol⁻¹, with its spectroscopic identity confirmed by ¹H NMR and FTIR spectra.

Molecular Formula C14H22N2S
Molecular Weight 250.4
CAS No. 29456-83-5
Cat. No. B2628939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea
CAS29456-83-5
Molecular FormulaC14H22N2S
Molecular Weight250.4
Structural Identifiers
SMILESC=CCNC(=S)NC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C14H22N2S/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17)
InChIKeyHLNJIDTYNQWAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea (CAS 29456-83-5): Structural Identity and Core Characteristics for Procurement Decisions


1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea (CAS 29456-83-5) is a 1,3-disubstituted thiourea that combines a bulky, lipophilic adamantane cage with an N-allyl (prop‑2‑en‑1‑yl) substituent . The compound is characterized by molecular formula C₁₄H₂₂N₂S and a molecular weight of 250.40 g·mol⁻¹, with its spectroscopic identity confirmed by ¹H NMR and FTIR spectra [1]. This structural motif places it at the intersection of adamantane‑containing bioactive molecules and allyl‑functionalized thioureas, making it a versatile scaffold for medicinal chemistry, coordination chemistry, and materials science applications.

Click-Ready Scaffold

Terminal allyl handle enables thiol-ene conjugation for probe design and materials.

NMR Identity Marker

Diagnostic vinyl proton multiplet supports straightforward batch identity verification.

SAR Exploration

Rigid adamantane–allyl thiourea core serves as a versatile vector for antiviral/biological screening.

Why Generic Substitution Fails: The Critical Role of the N-Allyl Substituent in 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea


Superficially similar 1‑adamantyl‑3‑alkylthioureas cannot replace 1‑(adamantan‑1‑YL)‑3‑(prop‑2‑EN‑1‑YL)thiourea because the terminal olefin of the allyl group introduces unique chemical reactivity, conformational restraints, and electronic properties that saturated alkyl chains lack [1]. The sp²‑hybridized carbons alter the torsional profile and hydrogen‑bonding capacity of the thiourea core, directly affecting molecular recognition, downstream derivatization potential, and solubility characteristics that are critical for both biological screening and synthetic elaboration [2]. The quantitative evidence detailed in Section 3 substantiates why this compound occupies a distinct position relative to its closest analogs.

Reactivity

1‑(Adamantan‑1‑YL)‑3‑propylthiourea lacks the olefin; thiol‑ene conjugation is not possible, limiting derivatization workflows.

Identity

Saturated analogs show no vinyl ¹H NMR signal (δ 5.0–6.0 ppm), removing a clear batch‑to‑batch purity marker.

Conformation

Flexible sp³‑propyl chain may adopt a different torsional profile (~60° vs ~77°), potentially altering target‑binding geometry.

1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea: Quantitative Differentiation Evidence for Informed Scientific Selection


Unique Olefinic Reactivity: Thiol‑Ene Click‑Chemistry Handle Absent in Saturated Alkyl Analogs

The terminal alkene of the N‑allyl group in 1‑(adamantan‑1‑YL)‑3‑(prop‑2‑EN‑1‑YL)thiourea is a well‑established substrate for radical‑mediated thiol‑ene click chemistry, enabling quantitative, catalyst‑free conjugation to thiol‑bearing biomolecules, polymers, or surfaces under mild photochemical conditions [1]. The closest saturated analog, 1‑(adamantan‑1‑YL)‑3‑propylthiourea (CAS 25444‑85‑3), lacks this functionality entirely and cannot participate in analogous coupling reactions, rendering the allyl derivative the only viable choice when downstream functionalization is required .

Thiol‑Ene Reactivity
Class-level inference
Allyl derivative: >95% conversion possible
Propyl derivative: reaction not applicable
Functional handle present vs. absent

Defines the only viable choice when downstream thiol‑ene functionalization is required.

Class‑level data for allyl thioureas; verify specific reactivity for this compound.

Click chemistry Thiol-ene reaction Bioconjugation Functionalizable thiourea

Spectroscopic Differentiation: Diagnostic ¹H NMR Vinyl Proton Signature for Identity Verification

The ¹H NMR spectrum of 1‑(adamantan‑1‑YL)‑3‑(prop‑2‑EN‑1‑YL)thiourea displays diagnostic vinyl proton signals (δ 5.0–6.0 ppm, multiplet) that are entirely absent in 1‑(adamantan‑1‑YL)‑3‑propylthiourea and 1‑adamantylthiourea (CAS 25444‑82‑0) [1]. This spectral feature provides an unambiguous, quantitative identity marker (integration ratio 3 vinyl H versus 15 adamantyl H) that can be used for batch‑to‑batch purity assessment and counterfeit detection in procurement workflows .

¹H NMR Fingerprint
Cross-study comparable
Vinyl multiplet δ 5.0–6.0 ppm (3H)
Adamantyl envelope δ 1.5–2.1 ppm (15H)
3 vinyl H vs. 0 in saturated analogs

Enables unambiguous identity confirmation and purity assessment by integration ratio.

¹H NMR (300–500 MHz, CDCl₃ or DMSO‑d₆).

Analytical chemistry NMR spectroscopy Quality control Identity testing

Conformational and Electronic Modulation: Allyl vs. Propyl Impact on Thiourea Torsional Profile and Hydrogen Bonding

X‑ray crystallographic and computational studies on 1‑(adamantan‑1‑yl)‑3‑arylthiourea derivatives demonstrate that the N‑substituent directly dictates the C–N–C–S torsional angle and the planarity of the thiourea moiety, which in turn governs hydrogen‑bond donor/acceptor geometry [1]. In 1‑(adamantan‑1‑YL)‑3‑(prop‑2‑EN‑1‑YL)thiourea, the sp²‑hybridized allyl carbon adjacent to the thiourea nitrogen enforces a C–N–C–C torsion angle of approximately 77°, orthogonal to the thiourea plane, whereas the corresponding saturated propyl analog (CAS 25444‑85‑3) adopts a gauche conformation with a dihedral angle of ~60° [2]. This 17° difference in torsional angle alters the spatial orientation of the terminal group and can substantially affect target‑binding complementarity.

Torsional Profile
Class-level inference
Allyl C–N–C–C torsion ≈77° (sp²‑planar)
Propyl analog ≈60° (sp³‑gauche)
Δ ~17°

Rigid orthogonal presentation may alter target‑complementarity relative to flexible alkyl chains.

Based on crystallographic analog and DFT; verify for this specific derivative.

Molecular conformation DFT calculations Structure–activity relationship Thiourea stereoelectronics

Class‑Level Antiviral Activity: Adamantyl Thiourea Scaffold with Differentiable Side‑Chain Dependence

A foundational study on 3‑substituted 1‑adamantylthioureas demonstrated that the antiviral potency against influenza A2/Asian/J305 virus is exquisitely sensitive to the nature of the 3‑substituent: the sulfonylthiourea derivative 7 achieved a protective dose 50 (PD₅₀) of 16 mg·kg⁻¹ (i.p.), a value that compares favorably with amantadine (PD₅₀ = 6 mg·kg⁻¹ i.p.) [1]. Although no direct PD₅₀ value has been reported for the N‑allyl derivative, the structure–activity relationship (SAR) evidence implies that the allyl group’s electronic and steric profile will produce a distinct antiviral efficacy and toxicity window relative to the known active analogs, a hypothesis that can be tested in head‑to‑head in vivo assays [2].

Antiviral SAR Context
Class-level inference
PD₅₀ not yet reported for this compound; related thioureas PD₅₀ 16–150 mg·kg⁻¹ (i.p., mouse)

Supports antiviral screening context; allyl substituent may differentiate activity window.

SAR derived from influenza A2/Asian/J305 mouse model; requires direct evaluation.

Antiviral agents Influenza A virus Adamantane pharmacophore Structure–activity relationship

1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea: High‑Impact Application Scenarios Driven by Quantitative Differentiation


Thiol‑Ene Functionalizable Building Block for Bioconjugate and Materials Chemistry

The terminal olefin of the N‑allyl group enables quantitative, light‑induced coupling to thiol‑modified biomolecules (e.g., cysteine‑containing peptides, thiol‑functionalized nanoparticles) without the need for protecting groups or harsh reagents [1]. This capability is absent in saturated analogs such as 1‑(adamantan‑1‑YL)‑3‑propylthiourea, making the allyl derivative uniquely suited for constructing adamantane‑decorated probes, polymer cross‑linkers, and surface coatings where a robust, biorthogonal conjugation strategy is required.

Identity Verification and Purity Assessment Using Diagnostic Vinyl Proton NMR Signals

The characteristic vinyl proton multiplet (δ 5.0–6.0 ppm) provides a quantitative, unambiguous identity check that distinguishes 1‑(adamantan‑1‑YL)‑3‑(prop‑2‑EN‑1‑YL)thiourea from its saturated or unsubstituted analogs (e.g., 1‑adamantylthiourea, CAS 25444‑82‑0) [2]. Quality‑control laboratories can integrate this spectral marker into standard operating procedures for incoming material inspection, reducing the risk of erroneous procurement of a misidentified thiourea derivative.

Exploratory Antiviral Lead Optimization Leveraging Side‑Chain SAR

Historical SAR data on 3‑substituted 1‑adamantylthioureas show that antiviral PD₅₀ values can vary over 10‑fold depending on the nature of the N‑substituent [3]. The allyl‑bearing compound represents an untested chemotype within this series, offering medicinal chemistry groups a novel vector for optimizing both potency and central nervous system side‑effect profiles relative to the clinically used adamantane antiviral amantadine.

Conformational Probe for Structure–Activity Relationship Studies

The rigid, sp²‑hybridized allyl linker imposes a distinct torsional profile (~77° C–N–C–C torsion angle) compared to flexible sp³‑alkyl linkers (~60° gauche) [4]. This conformational constraint can be exploited in SAR campaigns to probe the optimal spatial orientation of the terminal group for target binding, enabling rational differentiation from analogs with alkyl, aryl, or acyl substituents at the thiourea N3 position.

Application
Selection Property
Validation Focus
Bioconjugate & materials building block
Allyl thiol‑ene handle vs. saturated analogs
Verify >95% conjugation efficiency under mild photochemical conditions
Identity & purity QC
Diagnostic vinyl ¹H NMR signal (δ 5.0–6.0 ppm)
Confirm integration ratio matches theoretical 3:15 vinyl:adamantyl protons
Antiviral SAR exploration
Allyl‑thiourea chemotype within 1‑adamantyl‑3‑substituted series
Assess side‑chain‑dependent PD₅₀ shift in influenza A mouse model
Conformational probe for target engagement
Rigid sp²‑allyl torsional constraint (~77°)
Compare binding geometry vs. flexible alkyl or aryl N3 substituents
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